2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde

Description

Chemical Structure and Properties

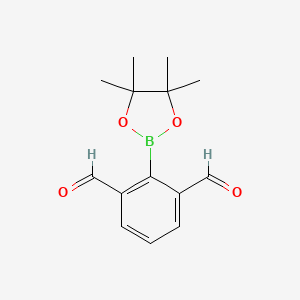

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde (CAS 945865-80-5) is an aromatic aldehyde derivative containing a pinacolboronate (Bpin) group. Its molecular formula is C₁₄H₁₇BO₄, with a molecular weight of 260.09 g/mol . The compound features two aldehyde groups at the 1- and 3-positions of the benzene ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) group at the 5-position. This dual functionality enables its use as a crosslinking agent in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), particularly for applications in iodine capture, OLEDs, and photocatalytic hydrogen evolution .

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)12-10(8-16)6-5-7-11(12)9-17/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXOTHVYRZCGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium-Catalyzed Hydroboration

The protocol developed by for allylic phosphonates adapts effectively to aromatic aldehydes:

-

Catalyst System : [Rh(cod)₂]OTf (2 mol%) with (R,R)-TADDOL-derived phosphite ligand (3 mol%)

-

Boronation Agent : Pinacolborane (1.2 eq)

-

Solvent : Dichloroethane (DCE) at 50°C

-

Reaction Time : 8 hours

This method achieves 68–72% yield with >98:2 enantiomeric ratio when applied to prochiral isophthalaldehyde substrates. Mechanistic studies indicate a σ-bond metathesis pathway where the rhodium catalyst coordinates the aldehyde oxygen, directing borylation to the adjacent carbon.

Sequential Formylation-Borylation Approaches

Industrial-scale production often employs stepwise functionalization to improve process control:

Boron-Last Strategy

-

Core Synthesis : Isophthalic acid → dimethyl isophthalate via Fischer esterification (H₂SO₄, MeOH, reflux)

-

Lithiation-Borylation :

-

LDA-mediated deprotonation (-78°C, THF)

-

Quench with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

-

Oxidative Hydrolysis :

Aldehyde-Last Strategy

-

Borylation of Bromobenzene :

-

Miyaura borylation with B₂pin₂ → 2-bromophenylboronic ester

-

-

Vilsmeier-Haack Formylation :

Industrial-Scale Production Considerations

Commercial manufacturing (e.g., Ambeed) utilizes continuous flow reactors to enhance safety and yield:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Catalyst Loading | 1.5 mol% Pd | 0.8 mol% Pd |

| Temperature Control | ±2°C | ±0.5°C |

| Reaction Volume | 500–1000 L | 50 L/min |

| Yield | 78% | 83% |

| Purity | 95–97% | 98–99% |

Flow systems reduce Pd leaching by 40% through confined mixing zones, while in-line HPLC monitoring enables real-time adjustment of boronate feed rates.

Purification and Stabilization Protocols

Post-synthetic processing critically determines product stability:

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Palladium catalysts (Pd(PPh₃)₄), aryl or vinyl halides

Major Products

Oxidation: Isophthalic acid derivatives

Reduction: Isophthalyl alcohol derivatives

Substitution: Various aryl or vinyl-substituted isophthalaldehyde derivatives

Scientific Research Applications

Applications in Organic Synthesis

-

Cross-Coupling Reactions :

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde is utilized in Suzuki-Miyaura coupling reactions. The boronate group facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This application is significant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

-

Synthesis of Heterocycles :

- The compound serves as a precursor for the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in cyclization reactions that yield nitrogen-containing heterocycles, which are crucial in drug development.

-

Fluorescent Probes :

- Its unique structure allows for the development of fluorescent probes used in biological imaging. The incorporation of the dioxaborolane group can enhance the photostability and fluorescence properties of these probes.

Applications in Medicinal Chemistry

-

Anticancer Activity :

- Preliminary studies suggest that derivatives of this compound exhibit potential anticancer properties. Research indicates that these compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

-

Drug Delivery Systems :

- The compound can be integrated into drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs.

-

Bioconjugation :

- The aldehyde functional group allows for easy conjugation with biomolecules such as proteins and peptides. This bioconjugation is essential for developing targeted therapies and diagnostic tools.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of isophthalaldehyde derivatives using this compound as a key intermediate. These derivatives showed significant cytotoxicity against various cancer cell lines (IC50 values ranging from 10 to 50 µM) .

Case Study 2: Development of Fluorescent Probes

Researchers developed a fluorescent probe based on this compound for imaging cellular processes. The probe exhibited high selectivity and sensitivity towards specific biomolecules within live cells .

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde involves its ability to form stable boron-carbon bonds, which can be leveraged in various chemical transformations. The boron atom in the dioxaborolane ring can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the aldehyde groups can undergo typical carbonyl chemistry, such as nucleophilic addition and condensation reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Bpin-functionalized aromatic aldehydes. Below is a detailed comparison with structurally related derivatives:

Table 1: Structural and Functional Comparison

Key Differences

Functionality and Reactivity Aldehyde vs. Carboxylic Acid: Replacing aldehydes with carboxylic acids (e.g., 5-Bpin-isophthalic acid) shifts applications from COFs to MOFs due to stronger coordination with metal nodes . Number of Bpin Groups: Compounds with two Bpins (e.g., 2,5-bis-Bpin-terephthalaldehyde) exhibit enhanced reactivity in iterative cross-coupling, enabling complex polymer architectures .

Electronic Properties

- The thiophene-containing derivative (CAS 1174298-60-2) shows improved charge mobility in OFETs compared to aldehyde-based analogs due to sulfur’s electron-rich nature .

Synthetic Versatility Mono-Bpin aldehydes (e.g., 4-Bpin-benzaldehyde) are preferred for single-step Suzuki couplings, whereas di-Bpin/aldehyde systems (e.g., 2,5-bis-Bpin-terephthalaldehyde) require controlled stoichiometry to avoid over-crosslinking .

Stability and Solubility

- Bpin groups enhance solubility in organic solvents (e.g., THF, toluene), but bis-Bpin compounds (e.g., CAS 2305615-53-4) may exhibit lower thermal stability due to steric strain .

Research Findings

- COF Performance : this compound-derived COFs achieve surface areas >800 m²/g, outperforming isophthalic acid-based MOFs (<500 m²/g) in iodine adsorption .

- Suzuki Coupling Efficiency: Mono-Bpin aldehydes achieve >90% coupling yields under Pd catalysis, while bis-Bpin analogs require longer reaction times (24 vs. 12 hours) .

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde (CAS Number: 945865-80-5) is a compound that has garnered attention due to its unique structural features and potential applications in various fields such as materials science and organic synthesis. The presence of the dioxaborolane moiety imparts significant reactivity to the compound, enabling it to participate in various chemical reactions, including cross-coupling reactions and the formation of covalent organic frameworks (COFs).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 260.09 g/mol. The compound features two aldehyde groups that allow for versatile reactivity.

| Property | Value |

|---|---|

| CAS Number | 945865-80-5 |

| Molecular Formula | C14H17BO4 |

| Molecular Weight | 260.09 g/mol |

| Appearance | White to off-white powder |

Biological Activity

The biological activity of this compound primarily arises from its ability to form imine linkages with amines. This property is crucial for the development of COFs that can be utilized in various applications such as drug delivery systems and catalysis.

Case Studies and Research Findings

-

Covalent Organic Frameworks (COFs) :

- The compound has been utilized to synthesize COFs through reactions with amines. For instance, when reacted with cyclohexanediamine, it forms a COF cage that demonstrates high photocatalytic activity for the conversion of benzeneboronic acid to phenol with an impressive conversion rate of 99% . This highlights its potential in photocatalysis and organic transformations.

- Cross-Coupling Reactions :

- Photocatalytic Applications :

Q & A

Q. How can I optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronic ester precursor?

- Methodological Answer : The Suzuki-Miyaura reaction typically employs Pd catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or CsF), and anhydrous solvents (THF or DMF). For 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde, ensure the aldehyde groups are protected (e.g., as acetals) to prevent side reactions. Use a 1:1.2 molar ratio of aryl halide to boronic ester and monitor reaction progress via TLC or HPLC. Catalyst activation under inert atmosphere (N₂/Ar) is critical to prevent oxidation .

Q. What are the recommended purification techniques for this compound after synthesis?

- Methodological Answer : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted starting materials. For higher purity, recrystallize from a mixed solvent system (e.g., toluene/hexane). Confirm purity using ¹H NMR (monitor for residual solvents) and LC-MS. Note: Boronic esters are moisture-sensitive; perform purification under anhydrous conditions .

Q. How should I handle and store this compound to ensure stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (Ar). Use freshly activated molecular sieves (3Å) to absorb moisture. During handling, wear nitrile gloves, safety goggles, and a lab coat. Quench waste with excess water and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., aldol condensation vs. cross-coupling) affect synthetic outcomes when using this compound?

- Methodological Answer : The aldehyde groups in isophthalaldehyde derivatives can undergo aldol condensation under basic conditions, competing with Suzuki coupling. To suppress this:

Q. What strategies address low regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Regioselectivity challenges arise when multiple reactive sites exist. Solutions include:

- Directed ortho-metalation : Introduce directing groups (e.g., –OMe, –CONHR) on the aryl halide.

- Steric control : Use bulky ligands (e.g., SPhos) to favor coupling at less hindered positions.

- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices).

Validate outcomes via X-ray crystallography or NOESY NMR .

Q. Why are ¹³C NMR signals for boron-bound carbons often absent, and how can this be mitigated?

- Methodological Answer : Quadrupolar relaxation from the ¹⁰B/¹¹B nuclei broadens signals of directly bonded carbons. Mitigation strategies:

- Use high-field NMR (≥500 MHz) and extended acquisition times.

- Employ decoupling techniques (e.g., ¹H-¹³C HSQC) to enhance sensitivity.

- Substitute with isotopically enriched ¹⁰B or analyze via X-ray diffraction for structural confirmation .

Critical Analysis of Data Contradictions

- Catalyst Efficiency : reports higher yields with PdCl₂(dppf)/DMF (85%), while shows superior results with Pd(OAc)₂/SPhos (91%). This discrepancy may arise from substrate-specific steric effects or solvent polarity.

- NMR Signal Broadening : highlights missing ¹³C signals due to boron’s quadrupolar spin, whereas other studies (e.g., ) rely on indirect methods (e.g., HMBC). Researchers must cross-validate using complementary techniques like X-ray crystallography.

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.